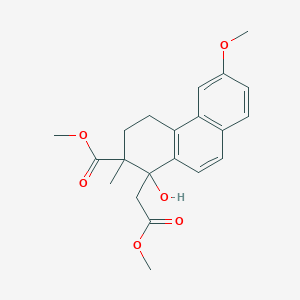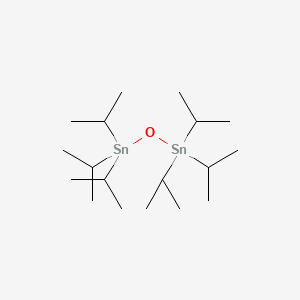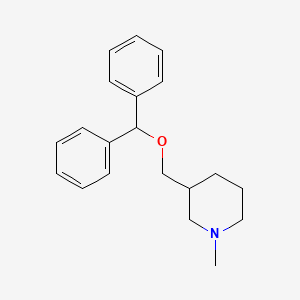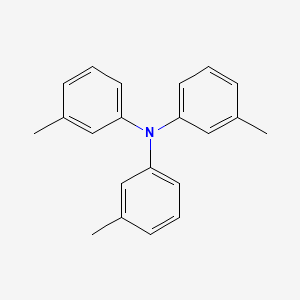![molecular formula C15H14O6P2 B14716333 2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) CAS No. 18476-18-1](/img/structure/B14716333.png)
2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) is a complex organic compound known for its unique structure and properties It is characterized by the presence of benzodioxaphosphole rings connected by a propane-1,3-diylbis(oxy) linker
Métodos De Preparación
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic routes often require specific reagents and conditions to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be explored for its potential biological activities and therapeutic applications. In industry, it can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to various outcomes, depending on the specific application and context. The detailed mechanism of action may involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
When compared to similar compounds, 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) stands out due to its unique structure and properties. Similar compounds include those with benzodioxaphosphole rings or propane-1,3-diylbis(oxy) linkers. the specific arrangement and connectivity of these components in 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) confer distinct characteristics that make it valuable for various applications.
Propiedades
Número CAS |
18476-18-1 |
|---|---|
Fórmula molecular |
C15H14O6P2 |
Peso molecular |
352.21 g/mol |
Nombre IUPAC |
2-[3-(1,3,2-benzodioxaphosphol-2-yloxy)propoxy]-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C15H14O6P2/c1-2-7-13-12(6-1)18-22(19-13)16-10-5-11-17-23-20-14-8-3-4-9-15(14)21-23/h1-4,6-9H,5,10-11H2 |
Clave InChI |
OFDDPSYNAIEYAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OP(O2)OCCCOP3OC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)





phosphanium chloride](/img/structure/B14716299.png)

![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)



